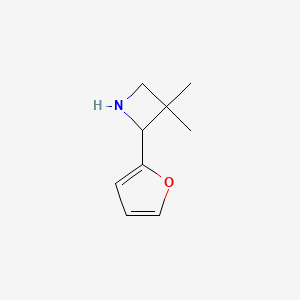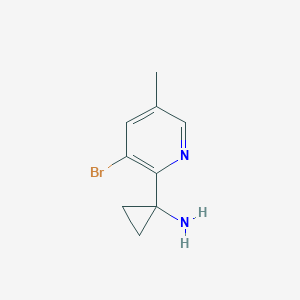![molecular formula C15H14N4O B1383849 1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone CAS No. 2089391-66-0](/img/structure/B1383849.png)
1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, an amino group, a methyl group, and a phenyl ring[_{{{CITATION{{{2{Design, synthesis and biological evaluation of pyrazolo 3,4-[{{{CITATION{{{_1{1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical ...](https://www.mdpi.com/1420-3049/27/7/2237).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone typically involves the following steps:
Formation of the Pyrazolopyridine Core: This can be achieved through the reaction of hydrazine with a suitable β-diketone or β-ketoester.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction.
Phenyl Group Attachment: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrazolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Palladium catalysts, boronic acids, and various halides are typically employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Derivatives with different substituents on the pyrazolopyridine core.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases such as cancer and pulmonary hypertension.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their pharmacological properties.
TRK inhibitors: Some pyrazolopyridine derivatives have been investigated as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-.
Uniqueness: 1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone stands out due to its specific substitution pattern and potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(4-amino-6-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-13(10(2)20)14(16)12-8-17-19(15(12)18-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKRWOGRVZZPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=NN(C2=N1)C3=CC=CC=C3)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B1383768.png)
![2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride](/img/structure/B1383770.png)










